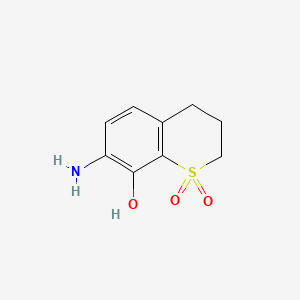

7-Amino-8-hydroxythiochroman 1,1-dioxide

描述

Structure

3D Structure

属性

分子式 |

C9H11NO3S |

|---|---|

分子量 |

213.26 g/mol |

IUPAC 名称 |

7-amino-1,1-dioxo-3,4-dihydro-2H-thiochromen-8-ol |

InChI |

InChI=1S/C9H11NO3S/c10-7-4-3-6-2-1-5-14(12,13)9(6)8(7)11/h3-4,11H,1-2,5,10H2 |

InChI 键 |

LQQKBOGXQPOKPG-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C(=C(C=C2)N)O)S(=O)(=O)C1 |

产品来源 |

United States |

Synthetic Methodologies for 7 Amino 8 Hydroxythiochroman 1,1 Dioxide

Established Synthetic Pathways for Thiochroman (B1618051) 1,1-Dioxides

The synthesis of the thiochroman 1,1-dioxide core is a well-documented area of organic chemistry, with a variety of methods available for the construction of this heterocyclic system. These methods can be broadly categorized into strategies for forming the thiochroman ring and subsequent or concurrent oxidation of the sulfur atom to the sulfone.

Ring-Closing Strategies for Thiochroman Formation

The formation of the thiochroman ring is a critical step in the synthesis of 7-Amino-8-hydroxythiochroman 1,1-dioxide. Several ring-closing strategies have been developed to achieve this, often involving the formation of a carbon-sulfur bond to complete the heterocyclic ring.

One common approach involves the intramolecular cyclization of a suitably substituted aromatic thiol with a three-carbon side chain. For instance, a thiophenol derivative can be reacted with an appropriate electrophile, such as a 1,3-dihalo-propane or an α,β-unsaturated carbonyl compound, to introduce the necessary side chain. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the thiochroman ring.

Another powerful technique for ring formation is Ring-Closing Metathesis (RCM). wikipedia.org This method utilizes a ruthenium-based catalyst to facilitate the intramolecular cyclization of a diene, forming a cyclic alkene. wikipedia.org For the synthesis of thiochromans, a precursor containing both a vinyl group and an allyl sulfide (B99878) moiety attached to an aromatic ring can be employed. The RCM reaction then closes the ring to form a dihydrothiopyran, which can be subsequently reduced to the thiochroman. The efficiency of RCM is highly dependent on the catalyst used and the reaction conditions. nih.gov

Intramolecular Friedel-Crafts reactions are also a viable strategy. In this approach, a precursor containing a thiopropyl group attached to an activated aromatic ring can undergo cyclization in the presence of a Lewis acid. The electrophilic attack of the sulfur atom onto the aromatic ring results in the formation of the thiochroman skeleton. The success of this method is contingent on the electronic nature of the aromatic ring and the choice of the Lewis acid catalyst.

Oxidative Procedures for Sulfone Moiety Construction

Once the thiochroman ring is in place, the next crucial step is the oxidation of the sulfide to a sulfone. This transformation is typically achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without over-oxidation or degradation of other functional groups in the molecule.

Commonly used oxidants for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as a metal oxide or a carboxylic acid. organic-chemistry.org Meta-chloroperoxybenzoic acid (mCPBA) is another effective reagent for the oxidation of sulfides to sulfones. chemicalforums.com The reaction is typically carried out in a chlorinated solvent at or below room temperature. For substrates sensitive to acidic conditions, buffered systems can be employed. chemicalforums.com

Oxone®, a potassium triple salt containing potassium peroxymonosulfate, is a versatile and environmentally friendly oxidizing agent that can be used for the sulfide to sulfone conversion. chemicalforums.com The reaction is usually performed in a mixture of an organic solvent and water. Other reagents such as sodium tungstate (B81510) in combination with hydrogen peroxide have also been reported to be effective. chemicalforums.com The progress of the oxidation is often monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete conversion of the starting material and the intermediate sulfoxide (B87167) to the desired sulfone. researchgate.net

Directed Synthesis of this compound

The specific synthesis of this compound requires a carefully planned sequence of reactions to introduce the amino and hydroxyl groups at the correct positions on the thiochroman 1,1-dioxide core.

Precursor Selection and Reaction Sequences

A plausible synthetic route would begin with a commercially available or readily synthesized substituted benzene (B151609) derivative. For instance, starting with a 2-amino-6-nitrophenol, the hydroxyl group could be protected, followed by a Sandmeyer reaction to replace the amino group with a thiol. The resulting nitrophenol derivative would then be subjected to alkylation with a suitable three-carbon synthon to introduce the side chain necessary for cyclization.

Following the formation of the thioether, intramolecular cyclization would yield the nitro-substituted thiochroman. Subsequent oxidation of the sulfide to the sulfone would provide the corresponding nitro-thiochroman 1,1-dioxide. The nitro group can then be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. Finally, deprotection of the hydroxyl group would afford the target molecule, this compound.

An alternative strategy could involve the introduction of the amino and hydroxyl groups at a later stage of the synthesis. For example, a pre-formed thiochroman 1,1-dioxide could be subjected to nitration, followed by reduction of the nitro group to an amine and subsequent hydroxylation of the aromatic ring. The regioselectivity of these electrophilic substitution reactions would be a critical factor to consider in this approach.

Optimization of Reaction Parameters for Yield and Regioselectivity

The optimization of reaction parameters is crucial for maximizing the yield and ensuring the desired regioselectivity at each step of the synthesis. Key parameters that require careful tuning include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reagents.

For the ring-closing reaction, the choice of base and solvent can significantly influence the reaction rate and yield. In the case of RCM, the catalyst loading and reaction time are critical parameters to control. nih.gov For the oxidation step, the amount of oxidizing agent and the reaction temperature must be carefully controlled to prevent over-oxidation and the formation of byproducts.

In the steps involving the introduction of the amino and hydroxyl groups, regioselectivity is a major challenge. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming electrophile. Therefore, a thorough understanding of the electronic properties of the intermediates is necessary to predict and control the outcome of these reactions. Protective group strategies may be necessary to block certain positions on the aromatic ring and achieve the desired regioselectivity.

Stereoselective and Asymmetric Approaches to this compound

The thiochroman ring system can possess a stereocenter if a substituent is present on the heterocyclic ring. While the parent this compound is achiral, derivatives with substituents on the thiochroman ring could be chiral. In such cases, stereoselective and asymmetric synthetic methods would be required to obtain enantiomerically pure compounds.

Asymmetric synthesis of chiral thiochromans can be achieved through various strategies. One approach involves the use of a chiral catalyst in the ring-closing step. For example, a chiral Lewis acid could be used to catalyze an asymmetric intramolecular Friedel-Crafts reaction. Alternatively, a chiral ligand can be used in conjunction with a metal catalyst in an asymmetric cyclization reaction. nih.govacs.org

Another strategy involves the use of a chiral starting material. For instance, a chiral epoxide can be used as a precursor to introduce a stereocenter into the side chain before the ring-closing reaction. The stereochemistry of the final product would then be determined by the stereochemistry of the starting material.

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of a chiral thiochroman intermediate into its individual enantiomers. This method relies on the ability of an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. The development of stereoselective and asymmetric approaches is an active area of research in the synthesis of heterocyclic compounds and could be applied to the synthesis of chiral derivatives of this compound.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of a substituted thiochroman scaffold, an achiral precursor could be covalently bonded to an auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgsigmaaldrich.com

The general workflow involves the attachment of the auxiliary to a precursor molecule, followed by a diastereoselective cyclization or functionalization reaction to form the thiochroman ring. The steric hindrance and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the opposite face, thus leading to a specific diastereomer. The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched product.

Table 1: Common Chiral Auxiliaries and Their General Applications

| Chiral Auxiliary | Typical Substrate Attachment | Key Reaction Type | Cleavage Method |

|---|---|---|---|

| Evans Oxazolidinones | Acyl derivative (amide) | Aldol, Alkylation, Conjugate Addition | Hydrolysis (acidic or basic), Reduction (e.g., LiBH4) |

| Pseudoephedrine | Amide | Alkylation | Acidic Hydrolysis |

| Camphorsultam | Acyl derivative (amide) | Diels-Alder, Alkylation, Aldol | Hydrolysis, Reduction |

Asymmetric Catalysis in Thiochroman Synthesis

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this method, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral thiochroman and thiochromene frameworks.

Organocatalytic approaches often employ chiral amines, thioureas, or cinchona alkaloids to activate substrates and control the stereochemistry of bond-forming reactions. nih.govresearchgate.netnih.gov For instance, a tandem Michael addition-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes, catalyzed by cupreine, can produce highly functionalized and enantioenriched thiochromans. nih.gov Such a strategy could be adapted to construct the core of this compound by choosing appropriately substituted starting materials. The nitro and hydroxyl groups in the resulting product can then be further manipulated to install the required amino and hydroxyl functionalities. nih.gov

Transition-metal catalysis, utilizing metals like palladium, rhodium, or copper complexed with chiral ligands, is another powerful tool for these transformations. rsc.orgrsc.orgnih.gov A notable reagent-free catalytic method uses amidine-based catalysts, such as homobenzotetramisole (HBTM), for the transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes with high enantioselectivity. organic-chemistry.orgnih.govacs.org This reaction proceeds via an acyl transfer-initiated cascade, demonstrating high yields and enantioselectivities across a broad range of substrates. organic-chemistry.org

Table 2: Examples of Asymmetric Catalytic Systems for Thiochroman/Thiochromene Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Cupreine (Organocatalyst) | Tandem Michael-Henry | 2-Mercaptobenzaldehydes, β-Nitrostyrenes | High diastereoselectivity and enantioselectivity (>99% ee after recrystallization). nih.gov |

| Quinine-Thiourea (Organocatalyst) | Sulfa-Michael-Michael Cascade | Thiophenols, Enones | Constructs densely functionalized thiochromans with high enantioselectivity. nih.gov |

Enantioselective Derivatization of this compound

Enantioselective derivatization is a technique often used for the resolution of a racemic mixture. This process, also known as kinetic resolution, involves reacting the racemate with a chiral derivatizing agent that reacts at a different rate with each enantiomer. This difference in reaction rates allows for the separation of the derivatized, faster-reacting enantiomer from the unreacted, slower-reacting enantiomer.

For a molecule like this compound, which contains both an amino and a hydroxyl group, several derivatization strategies are possible. Chiral acylating agents, isocyanates, or chloroformates could be used to selectively acylate the amino or hydroxyl group of one enantiomer over the other. The resulting diastereomeric products (e.g., amides or carbamates) typically have different physical properties, such as solubility or chromatographic retention times, allowing for their separation via standard techniques like chromatography or crystallization. Subsequent removal of the derivatizing group would then yield the desired enantiomerically pure compound.

Principles of Sustainable Synthesis in the Production of this compound

The principles of green and sustainable chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. Applying these principles to the synthesis of this compound involves a critical evaluation of starting materials, solvents, reagents, and reaction conditions.

Key sustainable strategies applicable to this synthesis include:

Atom Economy : Designing reactions, such as tandem or cascade reactions, that incorporate the maximum number of atoms from the starting materials into the final product, minimizing waste. The organocatalytic tandem Michael-Henry reaction is a good example of this principle. nih.gov

Use of Catalysis : Employing catalytic reagents (organocatalysts or transition-metal catalysts) in small amounts is preferable to using stoichiometric reagents, which are consumed in the reaction and generate more waste. organic-chemistry.org

Benign Solvents : Replacing hazardous organic solvents with greener alternatives like water, glycerol, or supercritical fluids, or performing reactions under solvent-free conditions.

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

One-Pot Procedures : Combining multiple reaction steps into a single pot without isolating intermediates can save time, resources, and reduce solvent waste. Many modern syntheses of thiochromone (B8434766) and thiochroman derivatives utilize one-pot approaches. preprints.org

An example of a green approach is the development of reagent-free catalytic transformations that proceed with high efficiency and produce minimal byproducts. organic-chemistry.orgnih.gov The amidine-catalyzed synthesis of thiochromenes, for instance, generates only carbon dioxide as a byproduct, highlighting its environmentally friendly nature. organic-chemistry.org

Table 3: Application of Green Chemistry Principles to Thiochroman Synthesis

| Green Chemistry Principle | Synthetic Strategy | Benefit |

|---|---|---|

| Atom Economy | One-pot, multi-component, or tandem reactions. | Maximizes material efficiency, reduces waste. |

| Catalysis | Use of organocatalysts or transition-metal catalysts. | Reduces need for stoichiometric reagents, improves efficiency. |

| Waste Prevention | Reagent-free reactions or those with benign byproducts (e.g., CO2). | Minimizes hazardous waste generation. |

Chemical Reactivity and Transformation Mechanisms of 7 Amino 8 Hydroxythiochroman 1,1 Dioxide

Reactivity Profile of the Amino Group in 7-Amino-8-hydroxythiochroman 1,1-dioxide

The primary aromatic amino group in this compound is a key site for a variety of chemical reactions. Its nucleophilic character, influenced by the adjacent hydroxyl group and the underlying thiochroman (B1618051) 1,1-dioxide structure, allows it to participate in several important transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to engage in nucleophilic substitution and condensation reactions. In nucleophilic substitution, the amino group can displace a leaving group on an electrophilic substrate. For instance, it can react with alkyl halides or other activated systems to form N-substituted derivatives.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also characteristic of the amino group. libretexts.org A notable example is the reaction with aromatic nitriles, which can proceed intramolecularly to form macrocyclic structures. nih.gov The reactivity in such condensations can be modulated by factors like pH and the presence of activating groups. nih.gov

Table 1: Examples of Nucleophilic Substitution and Condensation Reactions of Primary Amines

| Reaction Type | Reactant | Product Type | Conditions |

| Nucleophilic Alkylation | Alkyl Halide | Secondary Amine | Base |

| Nucleophilic Acylation | Acyl Chloride | Amide | Base |

| Condensation | Aldehyde/Ketone | Imine | Acid/Base Catalyst |

| Condensation | Carboxylic Acid | Amide | Dehydrating Agent |

This table provides generalized examples of reactions that a primary aromatic amine, such as the one in this compound, is expected to undergo.

The formation of amides and imines represents two of the most significant transformations of the amino group. Amide formation typically occurs through the reaction of the amino group with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. This reaction, often facilitated by a coupling agent or heat, results in the formation of a stable amide bond. youtube.com

Imine formation, on the other hand, involves the condensation of the amino group with an aldehyde or a ketone. organic-chemistry.org This reaction is generally reversible and is often catalyzed by either an acid or a base. The resulting imine, also known as a Schiff base, contains a carbon-nitrogen double bond.

Chemical Transformations of the Hydroxyl Group in this compound

The phenolic hydroxyl group at the 8-position is another reactive center in the this compound molecule. Its reactivity is characterized by both the nucleophilicity of the oxygen atom and the ability of the hydroxyl proton to be abstracted.

The hydroxyl group can undergo esterification when treated with a carboxylic acid or its derivative, a reaction typically catalyzed by a strong acid. libretexts.org This process results in the formation of an ester linkage. Similarly, etherification can be achieved by reacting the hydroxyl group with an alkylating agent, such as an alkyl halide, usually in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.

Phenolic hydroxyl groups are susceptible to oxidative coupling reactions, where two phenol-containing molecules are joined together through the action of an oxidizing agent. nih.gov These reactions can lead to the formation of dimers or polymers with new carbon-carbon or carbon-oxygen bonds. The specific outcome of such reactions is often dependent on the reaction conditions and the nature of the oxidant employed. mpg.de The presence of the adjacent amino group can influence the regioselectivity of these coupling reactions.

The phenolic hydroxyl group is a key determinant of the antioxidant properties of many compounds. researchgate.net The antioxidant activity of phenols is generally attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is often stabilized by resonance.

The antioxidant mechanism can proceed through several pathways, including hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single-electron transfer followed by proton transfer (SET-PT). The predominant mechanism is influenced by factors such as the solvent, pH, and the structure of the antioxidant molecule. While specific mechanistic studies on this compound are not extensively documented, related compounds like 3-aminotetrahydrothiophene 1,1-dioxides have been investigated as activators of the antioxidant response element (ARE). nih.gov The antioxidant potential of heterocyclic nitroxides, which can be related to the radical scavenging properties, has also been studied, showing that they can react with various free radicals. mdpi.com

Mechanistic Studies of Antioxidant Activity.

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process where a hydrogen atom is transferred between two species. In the context of this compound, the phenolic hydroxyl group (-OH) and the amino group (-NH2) are potential hydrogen donors. The ease of HAT is largely governed by the bond dissociation energy (BDE) of the O-H or N-H bond. nih.gov Generally, HAT from a phenolic hydroxyl group is more favorable than from an amino group due to the lower BDE of the O-H bond.

The rate and selectivity of HAT reactions are influenced by several factors, including the stability of the resulting radical and steric hindrance around the hydrogen-donating group. nih.gov For this compound, abstraction of a hydrogen atom from the hydroxyl group would generate a phenoxyl radical, which is stabilized by resonance delocalization over the aromatic ring. Similarly, HAT from the amino group would form an aminyl radical. Intramolecular HAT processes, where a hydrogen atom is transferred within the same molecule, are also plausible, particularly if a suitable acceptor site is present. rsc.org For instance, photoinduced long-distance hydrogen-atom transfer has been observed in related heterocyclic systems where a functional group can act as an intramolecular "crane" to facilitate the transfer. nih.gov

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) involves the transfer of a single electron from a donor to an acceptor molecule. This compound can act as an electron donor due to the electron-rich nature of the substituted aromatic ring, particularly the amino and hydroxyl groups. The ease of electron donation is related to the molecule's oxidation potential.

Upon SET, a radical cation is formed. The stability of this radical cation is crucial for the feasibility of the SET process. In diphenyl sulfone derivatives, for example, the formation of dimer radical anions has been observed, indicating that the sulfone moiety can participate in stabilizing radical ions through delocalization involving the d-orbitals of the sulfur atom. nih.gov The generation of α-amino radicals through the single-electron reduction of imine derivatives is a well-established synthetic strategy, highlighting the ability of amine-containing structures to participate in SET processes. snnu.edu.cn

Proton-Coupled Electron Transfer (PCET) Pathways

Proton-Coupled Electron Transfer (PCET) is a mechanism where both a proton and an electron are transferred, often in a concerted or stepwise manner. caltech.edu This pathway is particularly relevant for molecules like this compound, which possess both proton-donating/accepting sites (hydroxyl and amino groups) and redox-active centers.

Reactivity of the Sulfone Moiety in this compound.researchgate.net

The sulfone group (-SO2-) is a key functional group in this compound, profoundly influencing the molecule's chemical properties.

Stability and Reduction Chemistry

The sulfone group is generally characterized by its high stability due to the strong sulfur-oxygen bonds. It is relatively resistant to both oxidation and reduction under mild conditions. However, under more forcing conditions, the sulfone group can be reduced. For instance, the reaction of α-halobenzyl phenyl sulfones with triphenylphosphine (B44618) in aqueous dimethylformamide leads to the reduction of the sulfone. researchgate.net The ease of reduction can be influenced by substituents on the aromatic ring. rsc.org

Electronic Influence on Ring Activation and Deactivation

The sulfone group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a significant impact on the electron density of the attached aromatic ring. researchgate.netacs.org

Inductive Effect: The sulfone group exerts a strong inductive electron-withdrawing effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution reactions. researchgate.net

Resonance Effect: The potential for resonance interaction (pπ-dπ overlap) between the aromatic ring and the sulfur d-orbitals can also influence reactivity. researchgate.netacs.org

Ring System Transformations and Skeletal Rearrangements of this compound.snnu.edu.cn

The thiochroman 1,1-dioxide scaffold can undergo various transformations and rearrangements, although specific examples for the 7-amino-8-hydroxy substituted derivative are not extensively documented. However, general reactivity patterns of related heterocyclic systems can provide insights.

Skeletal rearrangements in heterocyclic compounds can be induced by various stimuli, including light, heat, or chemical reagents. thieme-connect.de For instance, the skeletal rearrangement of allo-cedranes to a tricyclic skeleton has been shown to proceed under basic conditions via a retro-Claisen/aldol reaction rather than a benzilic acid rearrangement. mdpi.com

The presence of the sulfone group and the substituents on the aromatic ring can influence the propensity for and the outcome of such rearrangements. For example, the synthesis of thiochromenes bearing a spirocyclic framework has been achieved through a one-pot Knoevenagel–Michael cascade reaction. rsc.org While not a direct rearrangement of the thiochroman ring, this demonstrates the versatility of the core structure in forming more complex molecular architectures.

Interactive Data Table: Summary of Reactivity

| Section | Key Functional Group | Reaction Type | Influencing Factors | Resulting Species |

| 3.2.3.1 | -OH, -NH2 | Hydrogen Atom Transfer (HAT) | Bond Dissociation Energy, Radical Stability | Phenoxyl Radical, Aminyl Radical |

| 3.2.3.2 | Aromatic Ring, -NH2, -OH | Single Electron Transfer (SET) | Oxidation Potential, Radical Ion Stability | Radical Cation |

| 3.2.3.3 | -OH, -NH2 | Proton-Coupled Electron Transfer (PCET) | pH, Presence of Proton Acceptors | Transformed Redox State |

| 3.3.1 | -SO2- | Reduction | Reducing Agent Strength, Substituents | Reduced Sulfur Species |

| 3.3.2 | -SO2- | Electronic Effects | Inductive and Resonance Effects | Modified Aromatic Ring Reactivity |

| 3.4 | Thiochroman Ring | Skeletal Rearrangement | Reaction Conditions (e.g., base, light) | Rearranged Molecular Skeleton |

Biotransformations and Enzymatic Modifications of this compound Analogues

The enzymatic modification of thiochroman analogues has been principally explored through microbial biotransformations, with marine-derived fungi emerging as effective biocatalysts. These microorganisms have demonstrated the ability to induce a range of chemical changes to the thiochroman scaffold, offering a green and often stereo- and regioselective alternative to traditional synthetic methods.

Fungal Biotransformations of Thiochroman Analogues

Research has shown that marine-derived fungi, such as Emericellopsis maritima and Purpureocillium lilacinum, can effectively metabolize thiochroman-4-ol (B1596091) and its derivatives. mdpi.com The primary transformations observed involve oxidation at the sulfur atom and the benzylic C-4 position. These reactions yield a variety of products, including sulfoxides and thiochroman-4-ones. mdpi.com

For instance, the biotransformation of (±)-thiochroman-4-ol with Emericellopsis maritima BC17 resulted in the formation of syn-(±)-thiochroman-4-ol 1-oxide, anti-(1R,4R)-(-)-thiochroman-4-ol 1-oxide, and thiochroman-4-one. mdpi.com Similarly, the chlorinated analogue, (±)-6-chlorothiochroman-4-ol, underwent analogous transformations to yield its corresponding sulfoxide (B87167) and ketone derivatives. mdpi.com

Interestingly, the biotransformation of (±)-6-chlorothiochroman-4-ol by Purpureocillium lilacinum BC17-2 not only produced the expected sulfoxides and ketone but also a novel ring-cleaved metabolite, (S)-(+)-1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol. The proposed mechanism for the formation of this product involves an initial hydroxylation at the C-2 position of the thiochroman ring, followed by ring scission, reduction of the resulting aldehyde, and methylation of the thiol group. mdpi.com This finding is particularly significant as it suggests that enzymatic systems can catalyze the cleavage of the thiochroman ring, a transformation that is not readily achieved through conventional chemical means.

The enzymes responsible for these oxidations are believed to be cytochrome P450 monooxygenases. mdpi.com This class of enzymes is well-known for its role in the metabolism of a wide range of xenobiotics, catalyzing various oxidative reactions, including sulfoxidation and hydroxylation. nih.gov

The following interactive table summarizes the observed biotransformation products of thiochroman-4-ol and 6-chlorothiochroman-4-ol by marine-derived fungi.

| Substrate | Fungus | Biotransformation Products |

| (±)-Thiochroman-4-ol | Emericellopsis maritima BC17 | syn-(±)-Thiochroman-4-ol 1-oxide, anti-(1R,4R)-(-)-Thiochroman-4-ol 1-oxide, Thiochroman-4-one |

| (±)-6-Chlorothiochroman-4-ol | Emericellopsis maritima BC17 | syn-(±)-6-Chlorothiochroman-4-ol 1-oxide, anti-(1R,4R)-(-)-6-Chlorothiochroman-4-ol 1-oxide, 6-Chlorothiochroman-4-one |

| (±)-6-Chlorothiochroman-4-ol | Purpureocillium lilacinum BC17-2 | syn-(1S,4S)-(+)-6-Chlorothiochroman-4-ol 1-oxide, anti-(1R,4S)-(−)-6-Chlorothiochroman-4-ol 1-oxide, 6-Chlorothiochroman-4-one, (S)-(+)-1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol |

Predicted Enzymatic Modifications of this compound Analogues

Based on the established reactivity of the thiochroman scaffold and the known metabolic pathways of aromatic amines and phenols, several enzymatic modifications can be predicted for analogues of this compound. The presence of the amino and hydroxyl groups on the aromatic ring introduces additional sites for enzymatic attack, likely involving Phase I and Phase II metabolic enzymes.

Phase I Reactions:

Oxidation of the Aromatic Ring: The electron-rich aromatic ring, activated by the amino and hydroxyl substituents, is a likely target for hydroxylation reactions catalyzed by cytochrome P450 enzymes. This could lead to the formation of catechol or other polyhydroxylated derivatives.

N-Oxidation: The primary amino group could undergo oxidation to form hydroxylamine (B1172632) or nitroso derivatives, also a reaction frequently mediated by cytochrome P450s.

Oxidative Deamination: The amino group could be removed through oxidative deamination, leading to the formation of a ketone or carboxylic acid at that position.

Phase II Reactions:

Glucuronidation: The hydroxyl group and, to a lesser extent, the amino group are susceptible to conjugation with glucuronic acid, a common detoxification pathway catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The phenolic hydroxyl group is a primary target for sulfation, a reaction catalyzed by sulfotransferases (SULTs), which would increase the water solubility of the compound for excretion.

N-Acetylation: The amino group can be acetylated by N-acetyltransferases (NATs), a common metabolic route for aromatic amines.

The 1,1-dioxide moiety at the sulfur atom in the parent compound suggests that the sulfur is already in a high oxidation state, making further oxidation at this position less likely. However, the enzymatic modifications would predominantly be directed towards the aromatic ring and its functional groups.

Advanced Structural and Spectroscopic Characterization of 7 Amino 8 Hydroxythiochroman 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural elucidation.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would provide information about the electronic environment of the protons. For instance, aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), while the aliphatic protons on the thiochroman (B1618051) ring would resonate in the upfield region. The integration of each signal would correspond to the number of protons it represents, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, helping to establish connectivity.

¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, bonded to a heteroatom). The presence of the sulfone group (SO₂) would significantly deshield the adjacent carbons, shifting their signals downfield.

Table 1: Hypothetical ¹H NMR Data for 7-Amino-8-hydroxythiochroman 1,1-dioxide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, typically through two or three bonds. Cross-peaks in the COSY spectrum would connect protons that are coupled, allowing for the tracing of the spin systems within the aliphatic and aromatic portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms (¹JCH). Each cross-peak would link a specific proton signal to its corresponding carbon signal, enabling unambiguous assignment of the carbon skeleton.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This accurate mass measurement allows for the calculation of the elemental formula, confirming that the synthesized compound has the expected atomic composition (C₉H₁₁NO₃S).

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Formula |

|---|

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem MS experiment), a characteristic fragmentation pattern is produced. Analyzing the mass-to-charge ratios (m/z) of the resulting fragment ions would help to identify key substructures and confirm the connectivity of the molecule. Expected fragmentation pathways could include the loss of the sulfone group (SO₂), cleavage of the thiochroman ring, and losses of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃).

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretches: Two sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H stretches: Signals just below 3000 cm⁻¹.

S=O stretches: Strong, characteristic absorptions for the sulfone group, typically found in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

C-N and C-O stretches: In the fingerprint region (below 1500 cm⁻¹).

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data Not Available | O-H (hydroxyl) |

| Data Not Available | N-H (amine) |

| Data Not Available | C-H (aromatic) |

| Data Not Available | C-H (aliphatic) |

Electronic Spectroscopy (UV-Vis) for Chromophore Investigation

There is no available literature detailing the ultraviolet-visible (UV-Vis) absorption properties of this compound. Such a study would typically involve dissolving the compound in various solvents to determine its wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε). This information is crucial for understanding the electronic transitions within the molecule's chromophore, which is comprised of the aromatic ring system and its substituents. Without experimental data, a discussion on the electronic structure and transitions of this specific compound cannot be accurately presented.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration

Information regarding the chiroptical properties of this compound is not available in the scientific literature. Techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for characterizing chiral molecules. These methods are used to determine the enantiomeric purity and the absolute configuration of a compound. As no studies on the chiroptical spectroscopy of this specific molecule have been published, its stereochemical characteristics have not been experimentally elucidated.

Computational and Theoretical Investigations of 7 Amino 8 Hydroxythiochroman 1,1 Dioxide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are essential for exploring the dynamic nature of molecules and their interactions with biological systems. These studies can predict the preferred three-dimensional arrangements of a molecule and its potential binding modes to protein targets.

Conformational Landscape and Energy Minima Analysis

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. For cyclic systems like the thiochroman (B1618051) core, certain conformations are more stable than others. Studies on related isothiochroman (B1214466) structures have identified "twisted" and "bent" forms as significant conformers. researchgate.net The bent form in isothiochroman possesses the lowest energy, while the twisted conformer is slightly higher in energy. researchgate.net For 7-Amino-8-hydroxythiochroman 1,1-dioxide, the puckered dihydropyran ring is expected to adopt similar low-energy conformations.

The presence of the bulky sulfone group (1,1-dioxide) and the substituents on the aromatic ring—an amino group at position 7 and a hydroxyl group at position 8—will influence the conformational preferences. Intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the sulfone oxygens, could further stabilize certain conformations. Computational methods like molecular mechanics (MM) and quantum mechanics (QM) can be used to perform a systematic conformational search to identify the global and local energy minima.

Table 1: Illustrative Conformational Energy Data for a Substituted Dihydropyran Ring (Hypothetical)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) |

|---|---|---|

| Half-Chair 1 | 0.00 | 55.2 |

| Boat | +2.5 | 175.8 |

| Half-Chair 2 | +0.8 | -54.9 |

This table represents hypothetical data to illustrate the concept of conformational energy differences.

Ligand-Receptor Interaction Prediction through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. mdpi.com Thiochroman derivatives have been investigated for their interactions with various receptors, including the estrogen receptor. nih.gov

For this compound, a docking study would involve placing the molecule into the binding site of a target protein. The scoring function would then evaluate the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The amino and hydroxyl groups on the aromatic ring are capable of forming hydrogen bonds with amino acid residues in the receptor's active site. The thiochroman scaffold itself can participate in hydrophobic and van der Waals interactions. Docking studies on similar molecules have highlighted the importance of specific substitutions for enhancing binding affinity. nih.gov

Table 2: Predicted Interactions from a Hypothetical Docking Study

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 351 | Hydrogen Bond (with 8-OH) | 2.8 |

| GLU 353 | Hydrogen Bond (with 7-NH2) | 3.1 |

| LEU 384 | Hydrophobic | 3.9 |

This table is a hypothetical representation of potential interactions to illustrate the output of a molecular docking simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules. rsc.org

Density Functional Theory (DFT) for Molecular Properties

DFT is a widely used method to calculate the electronic structure of molecules. researchgate.net From these calculations, various molecular properties can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing sulfone group will lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting potential for chemical reactivity. DFT can also be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: Hypothetical DFT-Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

This table contains hypothetical data for illustrative purposes.

Transition State Computations for Reaction Mechanism Elucidation

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate transition state structures and calculate activation energies for chemical reactions. For this compound, this could be applied to understand its synthesis or potential metabolic pathways. For example, the mechanism of oxidation of the thiochroman to the corresponding 1,1-dioxide can be investigated by calculating the energy profile of the reaction.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are valuable for predicting spectroscopic properties, which can aid in the characterization of new compounds. mdpi.com For this compound, DFT can be used to compute its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies in the IR and Raman spectra can be compared with experimental data to confirm the molecular structure. Similarly, predicted NMR chemical shifts can assist in the assignment of experimental spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. mdpi.com

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR (C=C stretch) | 1610 cm⁻¹ | 1615 cm⁻¹ |

| ¹H NMR (Ar-H) | 7.2 ppm | 7.18 ppm |

This table is a hypothetical comparison to demonstrate the utility of spectroscopic prediction.

Quantitative Structure-Activity Relationships (QSAR) and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. These models rely on the calculation of various molecular descriptors, which numerically represent the physicochemical properties of the molecules. For derivatives of the thiochroman scaffold, QSAR analyses have been instrumental in elucidating the structural requirements for various biological activities. nih.govresearchgate.netrsc.org

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of descriptor analysis can be applied to understand its potential interactions and activities. Molecular descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors.

Electronic Descriptors: These descriptors are crucial for understanding the electrostatic interactions a molecule can engage in, which is particularly relevant for receptor binding. Key electronic descriptors include:

Partial Atomic Charges: The distribution of electron density across the molecule. The amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring of this compound, as well as the sulfone group (-SO2-), create distinct regions of positive and negative partial charges, influencing how the molecule interacts with biological targets.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively. These are fundamental to predicting reactivity and the formation of covalent or charge-transfer interactions.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for determining how well it fits into a receptor's binding site. Important steric descriptors include:

Hydrophobic Descriptors: Hydrophobicity is a key factor in determining how a compound is absorbed, distributed, metabolized, and excreted (ADME properties).

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity. The presence of polar groups like -NH2, -OH, and -SO2 in this compound would be expected to result in a lower LogP value compared to an unsubstituted thiochroman core, indicating greater water solubility.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe aspects such as branching and connectivity.

Connectivity Indices (e.g., Chi indices): These reflect the degree of branching in the molecular structure.

Wiener Index: This describes the sum of distances between all pairs of atoms in the molecule.

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing derivatives with modifications at various positions and then correlating their measured biological activity with calculated molecular descriptors using statistical methods like multiple linear regression (MLR) or machine learning algorithms. frontiersin.orgnih.gov Such a study would aim to build a predictive model that could guide the design of new, more potent compounds.

Below is an illustrative data table of calculated molecular descriptors for the parent compound, this compound, and hypothetical analogs. It is important to note that these values are for demonstrative purposes to illustrate the types of data used in a QSAR study.

| Compound Name |

| This compound |

| 7-Nitro-8-hydroxythiochroman 1,1-dioxide |

| 7-Amino-8-methoxythiochroman 1,1-dioxide |

| 7-Amino-8-hydroxy-6-chlorothiochroman 1,1-dioxide |

| 5-Amino-8-hydroxythiochroman 1,1-dioxide |

Applications of 7 Amino 8 Hydroxythiochroman 1,1 Dioxide in Synthetic Chemistry

Role as a Key Heterocyclic Building Block

The intrinsic structural features of 7-Amino-8-hydroxythiochroman 1,1-dioxide make it a valuable heterocyclic building block in organic synthesis. The presence of three distinct functional groups—an aromatic amine, a phenolic hydroxyl group, and a cyclic sulfone—offers multiple points for chemical modification, allowing for the generation of a wide array of derivatives.

Precursor for the Assembly of Diverse Organic Scaffolds

The strategic positioning of the amino and hydroxyl groups on the aromatic ring of the thiochroman (B1618051) scaffold allows for a variety of chemical transformations. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, providing a handle for the introduction of diverse substituents. Similarly, the hydroxyl group can be derivatized through etherification or esterification. The reactivity of these groups enables chemists to utilize this compound as a starting material for the synthesis of more complex, polyfunctionalized heterocyclic systems. The thiochroman 1,1-dioxide core itself provides a rigid and defined three-dimensional structure, which is often a desirable feature in the design of biologically active molecules.

Component in the Design and Synthesis of Combinatorial Libraries

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. The trifunctional nature of this compound makes it an ideal scaffold for the construction of such libraries. By systematically varying the substituents at the amino and hydroxyl positions, a diverse set of molecules can be synthesized from a common core structure. This approach allows for the efficient exploration of the chemical space around the thiochroman 1,1-dioxide scaffold, facilitating the identification of compounds with desired properties.

Intermediate for the Development of Novel Functional Materials

The development of new functional materials with tailored properties is a major focus of modern chemical research. The unique combination of an aromatic system, hydrogen-bonding functional groups, and a polar sulfone moiety in this compound suggests its potential as an intermediate in the synthesis of such materials. For instance, the amino and hydroxyl groups can be used to incorporate this scaffold into polymeric structures, potentially leading to materials with interesting thermal, optical, or electronic properties. The rigid thiochroman backbone could also be exploited to create ordered molecular assemblies or liquid crystalline materials. While still an emerging area of research, the potential for this compound to contribute to the development of novel functional materials is a promising avenue for future investigation.

Future Research Directions for 7 Amino 8 Hydroxythiochroman 1,1 Dioxide

Development of Novel and Efficient Synthetic Routes

The synthesis of 7-Amino-8-hydroxythiochroman 1,1-dioxide presents a foundational research challenge. Future work in this area would likely focus on creating stereoselective and high-yield synthetic pathways. A potential retrosynthetic analysis suggests that the core thiochroman (B1618051) structure could be assembled through various established organic reactions.

Future research could explore multi-component reactions that construct the heterocyclic core in a single step from simple, acyclic precursors, which would be an efficient and green approach. nih.gov For instance, a strategy involving a catalyzed reaction between appropriately substituted primary amines, β-ketoesters, and hydroxy-functionalized chalcone (B49325) analogs could be investigated. nih.gov Another avenue would be the modification of existing thiochroman or benzothian derivatives. Researchers could investigate the late-stage functionalization of a pre-formed thiochroman 1,1-dioxide scaffold, introducing the amino and hydroxyl groups at the 7 and 8 positions, respectively. This would require the development of regioselective aromatic substitution reactions that can tolerate the sulfone group. The development of asymmetric synthesis to control the stereochemistry of the thiochroman ring, if applicable, would also be a significant objective.

Exploration of Unprecedented Chemical Transformations and Reactivity

The unique arrangement of an electron-donating amino group, a hydroxyl group, and an electron-withdrawing sulfone group on the aromatic ring of this compound suggests a rich and complex reactivity profile ripe for exploration.

Future studies could focus on the following areas:

Oxidation Chemistry: The electron-rich aminophenol moiety is susceptible to oxidation. Research could investigate controlled oxidation to form quinone-imine derivatives, which are often electrochemically active and colored, suggesting potential applications in sensor or dye development.

Electrophilic Aromatic Substitution: The activating effects of the amino and hydroxyl groups would direct electrophiles to specific positions on the aromatic ring. Investigating reactions such as halogenation, nitration, and acylation could lead to a diverse library of new derivatives with potentially altered biological or material properties.

Functional Group Interconversion: The amino and hydroxyl groups serve as handles for further chemical modification. For example, diazotization of the amino group followed by Sandmeyer-type reactions could introduce a wide range of other functionalities. The hydroxyl group could be alkylated or acylated to fine-tune the molecule's solubility and electronic properties. The reactivity of the sulfone group, while generally stable, could be explored under harsh conditions or through photochemical methods. nih.govrsc.org

Advanced Computational Approaches for Rational Molecular Design

Given the novelty of this compound, computational chemistry offers a powerful tool for predicting its properties and guiding experimental efforts, thereby saving significant time and resources.

Future computational research directions could include:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies could be employed to calculate the molecule's optimized geometry, electronic structure (including HOMO-LUMO energy levels), and spectroscopic properties (such as predicted NMR and IR spectra). escholarship.org These calculations would provide fundamental insights into the molecule's stability and reactivity.

Reaction Mechanism Elucidation: Computational modeling can be used to explore the energy profiles of potential synthetic reactions, helping to identify the most plausible pathways and optimize reaction conditions. escholarship.org It could also be used to understand the mechanisms of the novel chemical transformations discussed in the previous section.

Structure-Property Relationship Studies: By computationally generating a virtual library of derivatives (e.g., by adding different substituents to the core structure), researchers could perform quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) analyses. This could guide the design of new molecules with targeted properties, for instance, designing thiochroman 1,1-dioxide analogues with specific electronic or receptor-binding characteristics. nih.gov

Integration into Supramolecular Chemistry and Nanotechnology

The functional groups present in this compound make it an attractive building block for the construction of larger, organized systems through non-covalent interactions.

Potential research avenues in this domain are:

Self-Assembly and Crystal Engineering: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. mersin.edu.tr Future studies could investigate the self-assembly of the molecule in solution and in the solid state to form well-defined supramolecular structures such as wires, sheets, or porous networks. nih.gov The ability to form co-crystals with other molecules to create new materials with unique charge-transfer or photophysical properties could also be explored. mdpi.com

Nanomaterial Functionalization: The molecule could be used as a surface ligand to functionalize nanomaterials like gold nanoparticles or carbon nanotubes. nih.govmdpi.com The amino group can readily form bonds with nanoparticle surfaces, allowing the properties of the thiochroman derivative to be imparted to the nanomaterial. mdpi.com Such functionalized nanoparticles could have applications in sensing, catalysis, or biomedicine. researchgate.netnih.gov For example, the inherent fluorescence of related aromatic systems suggests that these functionalized nanoparticles could be developed as imaging probes.

As a currently uncharacterized molecule, this compound stands as a blank slate for chemical exploration. The research directions proposed here provide a roadmap for future investigations that could unlock its scientific potential.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-amino-8-hydroxythiochroman 1,1-dioxide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multistep reactions involving sulfonation, cyclization, and functional group modifications. For example, a THF-mediated reaction under controlled temperatures (below 15°C) can optimize yield, as seen in analogous procedures for sulfonamide derivatives . Intermediates are characterized using TLC for progress monitoring and IR spectroscopy to confirm functional groups (e.g., sulfone C=O stretches at ~1300 cm⁻¹). Final purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase.

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and sulfone groups (δ 40–50 ppm for sulfur-bound carbons).

- IR Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) groups.

- ESI-MS : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Cross-referencing with analogous thiochroman derivatives ensures accurate interpretation .

Q. What methods are used to assess the purity and stability of this compound under laboratory conditions?

- Methodological Answer :

- Purity : Combine HPLC (≥95% peak area) with elemental analysis (C, H, N, S within ±0.3% of theoretical values).

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy for absorbance shifts indicative of decomposition. Use pH-varied buffers (2–9) to assess hydrolytic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic variation of solvents (e.g., THF vs. DMF), temperature (10–25°C), and stoichiometry (1:1.5–1:2.5 amine ratio) is critical. Design a factorial experiment (e.g., 3² design) to identify interactions. For example, THF at 15°C with 1:2.2 stoichiometry increased yields by 18% in sulfonamide syntheses . Kinetic studies (e.g., in situ FTIR) can pinpoint rate-limiting steps.

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in strain susceptibility (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (e.g., broth microdilution vs. disk diffusion). Replicate studies under standardized CLSI guidelines, and apply statistical tests (e.g., ANOVA with post hoc Tukey) to validate significance. Cross-check with cytotoxicity assays to rule out false positives .

Q. What computational modeling approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., enzyme active sites). Validate predictions with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Pre-screen stability via stress testing:

- Thermal Stability : TGA/DSC to identify decomposition thresholds (e.g., >120°C).

- pH Sensitivity : Monitor hydrolysis rates via ¹H-NMR in D₂O at pH 2–12. Buffer selection (e.g., phosphate vs. acetate) must align with stability profiles to avoid artifacts in biological assays .

Data Analysis and Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。